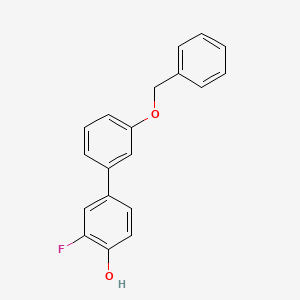
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMSF-2-FP) is an organic compound belonging to the class of sulfonamides. It is a white powder with a molecular weight of 302.3 g/mol and a melting point of 230-232°C. 5-DMSF-2-FP has a variety of applications in organic synthesis and medicinal chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Mecanismo De Acción
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of this enzyme, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is thought to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has been shown to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments is that it is easily synthesized and is relatively inexpensive. However, it is important to note that the compound is not approved for use in humans, and therefore its use in laboratory experiments should be limited to in vitro studies. In addition, the compound is not very soluble in water, and therefore it should be stored in anhydrous conditions.
Direcciones Futuras
The potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% include further research into its mechanism of action, as well as its potential use as an anti-inflammatory, analgesic, and antipyretic agent. In addition, further research could be conducted into its potential use as an inhibitor of COX-2, as well as its potential use as a synthetic intermediate in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized via a four-step process. The first step involves the reaction of 4-chloro-2-fluorophenol with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst. The second step involves the reaction of the resulting compound with 2-chloro-5-methylthiophene in the presence of a base and a catalyst. The third step involves the reaction of the resulting compound with dimethylsulfamoyl chloride in the presence of a base and a catalyst. Finally, the fourth step involves the reaction of the resulting compound with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst.
Aplicaciones Científicas De Investigación
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been used in the synthesis of various sulfonamide-based compounds, such as 5-methyl-2-fluoro-4-chlorophenol and 2-fluoro-4-chlorophenol. In addition, it has been used in the synthesis of various pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs).
Propiedades
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPTZVJFINZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














